molecular formula C19H21ClFN3O B2744379 1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride CAS No. 1353966-61-6

1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2744379
CAS No.: 1353966-61-6
M. Wt: 361.85
InChI Key: PJYRTQWSHCGTHM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by:

  • A benzimidazole core with a 4-fluorobenzyl group at position 1.
  • A pyrrolidin-3-ylmethoxy substituent at position 2.
  • A hydrochloride salt, enhancing solubility and bioavailability for pharmaceutical applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-(pyrrolidin-3-ylmethoxy)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O.ClH/c20-16-7-5-14(6-8-16)12-23-18-4-2-1-3-17(18)22-19(23)24-13-15-9-10-21-11-15;/h1-8,15,21H,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYRTQWSHCGTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS No. 1353966-61-6) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The chemical formula for this compound is C19H20FN3OClHC_{19}H_{20}FN_3O\cdot ClH, with a molecular weight of approximately 361.84 g/mol. The structure features a benzimidazole core, which is often associated with diverse biological activities, including modulation of neurotransmitter receptors and antibacterial effects.

Biological Activity Overview

The biological activity of this compound primarily involves its interaction with the GABA-A receptor and potential neuropharmacological effects. Recent studies have indicated that compounds within the benzimidazole class can act as positive allosteric modulators (PAMs) at the GABA-A receptor, specifically targeting the α1/γ2 interface, which is critical for enhancing inhibitory neurotransmission in the central nervous system.

The compound's activity as a PAM suggests it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. This mechanism could lead to anxiolytic, sedative, or anticonvulsant effects, making it a candidate for treating various neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Positive Allosteric ModulatorEnhances GABA-A receptor activity
Neuropharmacological EffectsPotential anxiolytic properties
Antibacterial ActivityIn vitro testing against Gram-positive bacteria

Case Studies and Research Findings

A recent study highlighted the efficacy of benzimidazole derivatives in modulating GABA-A receptor subpopulations, suggesting improved metabolic stability and reduced hepatotoxicity compared to traditional benzodiazepines. The specific lead compounds identified in this research showed promising results in enhancing GABAergic transmission without significant side effects typically associated with existing medications.

Case Study: GABA-A Receptor Modulation

In a pharmacological study, 2-(4-fluorophenyl)-1H-benzo[d]imidazole was tested for its ability to modulate GABA-A receptors. The findings indicated that certain derivatives exhibited significant PAM activity, leading to increased chloride ion influx and subsequent neuronal inhibition. This study underscores the potential therapeutic applications of compounds like this compound in treating anxiety and seizure disorders.

Scientific Research Applications

Basic Information

  • Chemical Formula : C₁₉H₂₀FN₃O·ClH
  • Molecular Weight : 361.84 g/mol
  • CAS Number : 1353966-61-6
  • MDL Number : MFCD21099001

Structural Characteristics

The structure of 1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride includes a benzimidazole core, which is known for its diverse biological activities. The incorporation of a fluorobenzyl group and a pyrrolidine moiety enhances its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including those similar to this compound. For instance, compounds with imidazole scaffolds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Evaluation

A comparative study evaluated the antibacterial efficacy of several imidazole derivatives against common bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited notable inhibition zones in agar diffusion tests, suggesting potential for development as therapeutic agents.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus20
Compound BE. coli15
This compound MRSA18

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Inflammation is a critical factor in various diseases, including cardiovascular diseases and cancer. Research indicates that imidazole derivatives can act as selective inhibitors of cyclooxygenase enzymes, which play a pivotal role in inflammatory processes .

Case Study: Inhibition of Cyclooxygenase Enzymes

A study investigated the anti-inflammatory potential of several imidazole derivatives, including those structurally related to this compound. The findings demonstrated that these compounds effectively inhibited cyclooxygenase-II activity in vitro, suggesting their utility as anti-inflammatory agents.

CompoundIC50 (µM)COX Inhibition (%)
Compound X5.075
Compound Y10.060
This compound 7.570

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Key structural variations among benzimidazole derivatives include:

  • Substituents at position 1 : Alkyl, aryl, or fluorinated groups.
  • Substituents at position 2 : Pyrrolidine, piperidine, or oxadiazole moieties.
  • Additional functional groups : Carboxamides, sulfinyl groups, or salts.
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Compound Name Core Structure Position 1 Substituent Position 2 Substituent Key Functional Groups Reference
Target Compound (HCl salt) Benzimidazole 4-Fluorobenzyl Pyrrolidin-3-ylmethoxy Hydrochloride salt
5cb () Benzimidazole-4-carboxamide 1-(3-Oxo-3-(Phenylamino)propyl)pyrrolidin-3-yl - Carboxamide, oxo group
5cd () Benzimidazole-4-carboxamide 1-(2-Oxo-2-phenylethyl)pyrrolidin-3-yl - Carboxamide, phenylethyl
1-(sec-butoxymethyl)-1H-benzo[d]imidazole (3h, ) Benzimidazole sec-Butoxymethyl - Alkoxymethyl
2-(1,4-Diazepan-1-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole () Benzimidazole 4-Fluorobenzyl 1,4-Diazepan-1-yl Diazepane ring

Key Differentiators of the Target Compound

Fluorinated Aromatic Group: The 4-fluorobenzyl substituent provides electron-withdrawing effects, improving stability and target affinity compared to non-fluorinated analogs.

Hydrochloride Salt : Enhances aqueous solubility, critical for oral bioavailability and formulation development.

Preparation Methods

Sodium Hydride-Mediated Alkoxylation

Adapting methodologies from Example B8, the chloride intermediate reacts with pyrrolidin-3-ylmethanol under strongly basic conditions. Sodium hydride (NaH) in DMF at 60°C deprotonates the alcohol, generating a potent alkoxide nucleophile.

Optimized Procedure :
To a solution of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added under nitrogen. After 1 hour at 40°C, pyrrolidin-3-ylmethanol (1.5 eq) is introduced, and the reaction is heated to 60°C for 20 hours. Workup involves solvent evaporation, aqueous extraction, and chromatography to isolate the product in 60–65% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In a modified protocol from Example 4, the chloride intermediate and pyrrolidin-3-ylmethanol are heated in ethanol at 150°C for 2 hours under microwave conditions. This method achieves comparable yields (55–60%) while minimizing side reactions.

Method Conditions Yield
NaH/DMF 60°C, 20 h 60–65%
Microwave/EtOH 150°C, 2 h 55–60%

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) gas in methyl tert-butyl ether (MTBE). The reaction is monitored by pH adjustment to ensure complete protonation of the pyrrolidine nitrogen.

Procedure :
The free base is dissolved in MTBE, and HCl gas is bubbled through the solution at 0–5°C until precipitation is complete. The solid is filtered, washed with cold MTBE, and dried under vacuum to yield the hydrochloride salt in >95% purity.

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H NMR : Aromatic protons (δ 7.10–7.50 ppm), pyrrolidine methoxy (δ 3.60–4.20 ppm), and 4-fluorobenzyl (δ 5.10–5.30 ppm).
  • LCMS : Molecular ion peak at m/z 370.2 [M+H]⁺ for the free base.
  • XRD : Confirms crystalline structure of the hydrochloride salt.

Scale-Up Considerations

Key challenges in large-scale production include:

  • Solvent Selection : DMF and MTBE are preferred for solubility and ease of removal.
  • Purification : Column chromatography is replaced with recrystallization to enhance throughput.
  • Safety : HCl gas handling requires controlled environments to prevent equipment corrosion.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the optimal synthetic routes for preparing 1-(4-fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride, and how do reaction conditions influence yield? A:

  • Synthesis Steps :
    • Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl precursors under acidic conditions forms the benzimidazole core .
    • Substitution : Alkylation of the benzimidazole nitrogen with 4-fluorobenzyl chloride, followed by etherification using pyrrolidin-3-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF) .
    • Salt Formation : Treatment with HCl in ethanol precipitates the hydrochloride salt .
  • Optimization :
    • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves substitution efficiency .
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous purification to remove residues .
    • Yield Monitoring : HPLC purity checks (≥98%) and elemental analysis validate synthesis success .

Advanced Structural Analysis

Q: How can discrepancies in NMR and mass spectrometry data for this compound be resolved during structural validation? A:

  • NMR Analysis :
    • Proton Splitting : The 4-fluorobenzyl group shows distinct aromatic splitting (J = 8.6 Hz for ortho-F coupling) .
    • Pyrrolidine Conformation : Dynamic NMR can resolve rotational barriers in the pyrrolidinylmethoxy group .
  • Mass Spectrometry :
    • Fragmentation Patterns : ESI-MS often shows loss of HCl (Δm/z = 36) and cleavage of the benzyl-pyrrolidine linkage .
  • Contradictions :
    • Impurity Peaks : Use preparative HPLC to isolate byproducts (e.g., unreacted intermediates) .
    • X-ray Crystallography : Resolve ambiguous proton assignments via single-crystal analysis (e.g., CCDC deposition) .

Mechanistic and Kinetic Studies

Q: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions? A:

  • DFT Calculations :
    • Transition States : Model SN2 pathways for pyrrolidin-3-ylmethoxy group substitution using B3LYP/6-31G(d) .
    • Charge Distribution : Electron-deficient benzimidazole nitrogen enhances alkylation efficiency .
  • Kinetic Profiling :
    • Rate Constants : Monitor reaction progress via in-situ IR (e.g., carbonyl peak disappearance at ~1700 cm⁻¹) .
    • Activation Energy : Arrhenius plots derived from variable-temperature NMR .

Biological Activity and Target Interactions

Q: How can researchers design assays to evaluate this compound’s inhibition of kinase or receptor targets? A:

  • Assay Design :
    • Kinase Inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™) .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
  • Structure-Activity Relationships (SAR) :
    • Fluorine Impact : Compare 4-fluorobenzyl vs. non-fluorinated analogs to assess hydrophobic/hydrophilic balance .
    • Pyrrolidine Flexibility : Docking studies (AutoDock Vina) predict how substituent rigidity affects binding .

Data Contradiction and Reproducibility

Q: How should researchers address conflicting reports on the compound’s solubility and stability in aqueous buffers? A:

  • Solubility :
    • pH Dependence : The hydrochloride salt exhibits higher solubility in PBS (pH 7.4) vs. acidic conditions .
    • Cosolvents : Use DMSO (≤1% v/v) to enhance solubility without inducing aggregation .
  • Stability :
    • Degradation Pathways : LC-MS identifies hydrolysis products (e.g., free benzimidazole) under prolonged storage .
    • Storage Recommendations : Lyophilized form at -20°C in amber vials minimizes photodegradation .

Advanced Applications in Drug Development

Q: What strategies optimize this compound’s bioavailability for in vivo studies? A:

  • Formulation :
    • Nanoparticle Encapsulation : PLGA nanoparticles improve plasma half-life .
    • Prodrug Design : Esterification of the pyrrolidine hydroxyl group enhances membrane permeability .
  • PK/PD Studies :
    • Metabolic Profiling : Liver microsome assays identify cytochrome P450-mediated oxidation hotspots .
    • Tissue Distribution : Radiolabeled analogs (¹⁴C or ³H) track biodistribution in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.